3-Bromopyridine-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromopyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNAFLMGUQAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sulfonyl Radical Generation:the Sulfonyl Fluoride Group Can Also Be a Precursor to Sulfur Centered Radicals. While the S F Bond Itself is Robust, the Sulfonyl Moiety Can Be Transformed to Facilitate Radical Generation. for Instance, Strategies Have Been Developed Where Sulfonamides Are Converted into Sulfonyl Radical Intermediates Via Photocatalysis.acs.organother Approach Involves the Insertion of Sulfur Dioxide So₂ into a Carbon Centered Radical, Followed by Trapping with a Fluorine Source to Form the Sulfonyl Fluoride.researchgate.netthis Highlights the Possibility of Accessing Sulfonyl Radicals Rso₂• from Sulfonyl Fluoride Precursors or Their Derivatives, Which Can then Be Used in Reactions Like the Radical Fluorosulfonylation of Alkenes.researchgate.netnih.gov
The dual reactivity allows for selective functionalization. Under photoredox conditions that favor reduction of aryl halides, the pyridyl radical would likely form preferentially. Conversely, specific conditions targeting the sulfonyl moiety could lead to sulfur-centered radical chemistry. This controlled generation of distinct radical intermediates from a single molecule underscores the synthetic potential of 3-bromopyridine-2-sulfonyl fluoride (B91410).
Reactivity and Reaction Mechanism Studies of 3 Bromopyridine 2 Sulfonyl Fluoride
Nucleophilic Substitution at the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group is a potent electrophile, making it susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is central to the application of 3-Bromopyridine-2-sulfonyl fluoride in synthetic chemistry.
One of the primary reactions of sulfonyl fluorides is their conversion to sulfonamides and sulfonate esters through nucleophilic substitution. rhhz.net This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a privileged structure found in numerous pharmaceutical agents. chemrxiv.org
The reaction with amines to form sulfonamides is a well-established method. researchgate.net Similarly, reaction with alcohols or phenols, often in the presence of a base, yields sulfonate esters. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions employed. For instance, the synthesis of sulfonamides from sulfonyl fluorides can be achieved under mild conditions, highlighting the reactivity of the S-F bond. nih.gov
A variety of catalysts can be employed to facilitate these transformations. For example, the amidation of sulfonyl fluorides can be catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, proving effective even for sterically hindered substrates. chemrxiv.org Calcium triflimide (Ca(NTf2)2) in conjunction with DABCO has also been shown to be an effective catalytic system for the reaction of sulfonyl fluorides with amines at room temperature. nih.gov
The mechanism of nucleophilic substitution at the sulfonyl fluoride moiety generally proceeds through a nucleophilic attack on the electrophilic sulfur atom. This leads to the formation of a transient intermediate, followed by the departure of the fluoride ion, which is a good leaving group. The electron-withdrawing nature of the pyridine (B92270) ring and the bromine atom can further enhance the electrophilicity of the sulfur center, thereby facilitating the reaction.
While sulfonyl fluorides typically react at the sulfur atom, alternative reaction pathways can be observed under specific conditions. For example, studies with oxetane (B1205548) sulfonyl fluorides have shown that a defluorosulfonylative reaction can occur with amines, leading to the formation of amino-oxetanes via an oxetane carbocation intermediate, rather than the expected SuFEx reaction. springernature.com This highlights that the reactivity can be tuned by the choice of reactants and conditions. springernature.com
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, characterized by the reliable and specific formation of covalent bonds under mild conditions. eurekalert.org Sulfonyl fluorides, including this compound, are key electrophilic partners in SuFEx reactions. eurekalert.orgsigmaaldrich.com
The activation of the relatively stable S-F bond is crucial for the success of SuFEx reactions. springernature.com Various catalytic strategies have been developed to achieve this.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a commonly used non-nucleophilic base catalyst in SuFEx reactions, particularly with aryl silyl (B83357) ethers. nih.gov However, catalyst loading can sometimes be high. cshl.edu
HOBt (1-Hydroxybenzotriazole): HOBt has been identified as an outstanding nucleophilic catalyst for activating the S(VI)-F bond in reactions with amines, leading to the formation of sulfonamides. chemrxiv.org This method is notable for its broad substrate scope and efficiency with sterically hindered molecules. chemrxiv.org
Cs2CO3 (Cesium Carbonate): Cesium carbonate is another effective catalyst, particularly in the reaction of sulfonyl fluorides with phenols. nih.gov It is presumed to act by forming the more nucleophilic phenolate (B1203915) in situ. nih.gov
Other catalytic systems, such as the combination of Ca(NTf2)2 and DABCO, have also been developed to activate a range of S(VI) fluorides for SuFEx with amines under mild, room temperature conditions. nih.gov
The SuFEx reaction has found broad applications in various fields due to its reliability and the stability of the resulting linkages. nih.gov It provides a powerful tool for connecting molecular fragments in chemical synthesis, materials science, and chemical biology. sigmaaldrich.com The versatility of SuFEx is demonstrated by the wide range of available "SuFExable" hubs and the variety of nucleophiles that can participate in the reaction. researchgate.net This allows for the modular and rapid assembly of complex functional molecules. rhhz.netresearchgate.net
A defining characteristic of sulfonyl fluorides in the context of SuFEx is their unique balance of stability and reactivity. sigmaaldrich.com The S(VI)-F bond is remarkably stable under many conditions, including resistance to hydrolysis, oxidation, and reduction. eurekalert.orgsigmaaldrich.comnih.gov This "latent" reactivity allows the sulfonyl fluoride group to be carried through various synthetic steps without decomposition. springernature.comnih.gov
However, this stability can be "switched on" under specific catalytic conditions, allowing the highly efficient SuFEx reaction to proceed. springernature.comnih.gov This controlled reactivity is a key advantage of SuFEx chemistry, enabling clean reactions with high yields and minimal byproducts. sigmaaldrich.com The interplay between the inherent stability of the sulfonyl fluoride and its "on-demand" reactivity makes it a nearly ideal functional group for click chemistry applications. springernature.comsigmaaldrich.com
Cross-Coupling Reactions Involving Bromopyridine and Sulfonyl Fluoride Sites
The presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring of "this compound" offers a platform for diverse and selective cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science. nih.govbohrium.com The differential reactivity of the C-Br and C-SO2F bonds allows for controlled, stepwise functionalization, making this compound a valuable building block.
Suzuki-Miyaura Coupling with Pyridine Sulfonyl Fluorides
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.govcdnsciencepub.com While traditionally reliant on organohalides, recent advancements have expanded the scope to include sulfonyl fluorides as coupling partners. nih.govcdnsciencepub.com
Historically, the carbon-sulfur (C-S) bond in sulfonyl fluorides was considered largely inert to transition metal-catalyzed cross-coupling reactions. scholaris.caclaremont.edu However, pioneering work demonstrated that under specific palladium-catalyzed conditions, the C-S bond in pyridine sulfonyl fluorides can be activated for Suzuki-Miyaura coupling. nih.govclaremont.edu This breakthrough opened new avenues for the use of sulfonyl fluorides as electrophilic partners in C-C bond formation. researchgate.net
The activation of the C-S bond is a critical step in the catalytic cycle. Mechanistic studies and DFT calculations suggest that the process can proceed via oxidative addition of the C-S bond to a low-valent palladium center. researchgate.net This is in contrast to the more established reactivity of sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which involves nucleophilic substitution at the sulfur center. cdnsciencepub.comclaremont.edu The choice of catalyst, ligands, and reaction conditions is crucial in directing the reactivity towards C-S bond activation over other potential pathways. For instance, the use of specific phosphine (B1218219) ligands, such as the bulky and electron-donating RuPhos, has been shown to be effective in promoting this transformation. nih.govclaremont.edu
The Suzuki-Miyaura coupling of pyridine sulfonyl fluorides with arylboronic acids or their esters provides a direct route to 2-arylpyridines, which are significant structural motifs in drug discovery. nih.govbohrium.com This methodology has been successfully applied to a range of hetero(aryl) boronic acids and pinacol (B44631) boronic esters, yielding biaryl compounds in modest to good yields (5–89%). nih.govnih.gov The reaction can be catalyzed by palladium complexes such as Pd(dppf)Cl2 and often proceeds under relatively mild conditions. nih.govnih.gov
An interesting aspect of this transformation is that it can sometimes be performed without the addition of a base, which is typically required in Suzuki-Miyaura reactions. nih.govclaremont.edu Furthermore, the reaction has been shown to be compatible with the presence of water and oxygen, adding to its practical utility. cdnsciencepub.comnih.gov The synthesis of biaryl sulfonyl fluorides has also been achieved through an efficient, ligand-free, and additive-free Suzuki-Miyaura coupling on water at room temperature, highlighting the versatility and potential for green chemistry applications. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Sulfonyl Fluorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/Water | 65-100 | 5-89 | nih.govnih.gov |
| Pd(OAc)₂ | RuPhos | None | Toluene | 100 | Varies | nih.govclaremont.edu |
| Pd(PPh₃)₄ | PPh₃ | KF | Toluene | Varies | Varies | nih.gov |
| None | None | None | Water | Room Temp | Varies | nih.gov |
Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira)
Beyond the Suzuki-Miyaura reaction, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in organic synthesis. mdpi.comnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgsci-hub.se The substrates for Sonogashira coupling have expanded over the years to include various electrophiles. mdpi.com
While the direct Sonogashira coupling of the sulfonyl fluoride group in "this compound" is not as extensively documented as its Suzuki counterpart, the bromo-substituent provides a reactive handle for such transformations. The Sonogashira reaction of aryl bromides is a well-established process, allowing for the introduction of alkynyl moieties onto the pyridine ring. researchgate.net This reaction typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting alkynylated bromopyridine could then potentially undergo further functionalization at the sulfonyl fluoride position.
Selective Functionalization at Bromine vs. Sulfonyl Fluoride
The presence of two distinct reactive sites in "this compound"—the C-Br bond and the SO2F group—allows for selective and orthogonal functionalization. enamine.net The reactivity of these groups can be differentiated by carefully choosing the reaction conditions and catalysts. nih.gov Generally, the C-Br bond is more susceptible to standard palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira under conditions where the sulfonyl fluoride group remains intact. whiterose.ac.uknih.gov This is due to the well-established reactivity of aryl bromides in these transformations and the relative inertness of the sulfonyl fluoride group under many catalytic conditions. mdpi.com
For instance, a Suzuki coupling can be performed selectively at the bromine position using a standard palladium catalyst and base, leaving the sulfonyl fluoride available for subsequent reactions. nih.gov This subsequent reaction could be a nucleophilic substitution at the sulfur atom (SuFEx chemistry) or a C-S bond coupling under more forcing conditions. claremont.edusigmaaldrich.com This chemoselective approach enables the stepwise synthesis of polysubstituted pyridines, which are valuable in medicinal chemistry and materials science. nih.govresearchgate.net The ability to control which site reacts first provides a powerful strategy for building molecular complexity in a controlled manner.
Role as a Fluorinating Agent
While primarily utilized as a building block in cross-coupling and nucleophilic substitution reactions, the sulfonyl fluoride moiety itself has been investigated for its potential role in fluorination reactions. Specifically, aryl sulfonyl fluorides have been explored as reagents for the deoxyfluorination of alcohols. mdpi.comacs.org
In this context, the sulfonyl fluoride acts as an activator for the alcohol, which is then displaced by a fluoride source. The reactivity of the sulfonyl fluoride in this process can be tuned by the electronic nature of the aryl group to which it is attached. acs.org Studies have shown that a range of sulfonyl fluorides, from electron-rich to electron-poor, can be effective for deoxyfluorination, with different reagents being optimal for different types of alcohols. acs.orgucla.edu For example, highly reactive sulfonyl fluorides may be required for deactivated alcohols, while more stable sulfonyl fluorides might be better suited for activated substrates to minimize side reactions. acs.orgucla.edu Although the primary application of "this compound" is not as a fluorinating agent, the inherent reactivity of its sulfonyl fluoride group is a key aspect of its chemical profile. nsf.gov
Deoxyfluorination Reactions
The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a pivotal transformation in medicinal chemistry and materials science. Aryl and heteroaryl sulfonyl fluorides have emerged as a valuable class of reagents for this purpose, offering advantages in stability, cost, and selectivity over classical reagents like diethylaminosulfur trifluoride (DAST).
The general mechanism for deoxyfluorination using a pyridinesulfonyl fluoride involves the activation of an alcohol in the presence of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The alcohol is deprotonated by the base and attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a pyridinesulfonate ester intermediate. This intermediate is a superb leaving group. The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the sulfonate ester in an SN2 reaction to yield the fluorinated product with inversion of stereochemistry. umich.edu
Research led by Abigail G. Doyle demonstrated that 2-pyridinesulfonyl fluoride (PyFluor) is a highly effective reagent for this transformation, providing high yields and excellent selectivity for fluorination over competing elimination reactions. acs.orgucla.edu The study also investigated other isomers, revealing that 3- and 4-pyridinesulfonyl fluoride are also competent reagents. This indicates that the primary role of the pyridine ring is to act as an inductive electron-withdrawing group, enhancing the electrophilicity of the sulfur center. ucla.edu The presence of additional electron-withdrawing substituents on the pyridine ring, such as the bromine atom in this compound, is expected to maintain or even enhance this reactivity. acs.org
A data-science guided study of deoxyfluorination reagents included 5-bromopyridine-2-sulfonyl fluoride, a constitutional isomer of the title compound, and found it provided a 60% yield in a model reaction, confirming that bromo-substituted pyridinesulfonyl fluorides are active deoxyfluorination reagents. figshare.com
| Reagent | Yield of Fluoride (%) | Yield of Olefin (%) | Selectivity (F:E) |
| DAST | 74 | 19 | 4:1 |
| Deoxo-Fluor | 79 | 13 | 6:1 |
| Perfluorobutanesulfonyl fluoride (PBSF) | 57 | 10 | 6:1 |
| 4-Nitrophenylsulfonyl fluoride | 74 | 4 | 19:1 |
| 2-Pyridinesulfonyl fluoride (PyFluor) | 79 | <2 | >20:1 |
| 3-Pyridinesulfonyl fluoride | 68 | 4 | 17:1 |
| 4-Pyridinesulfonyl fluoride | 72 | 4 | 18:1 |
| Table 1: Comparison of various sulfonyl fluorides in the deoxyfluorination of 3-phenyl-2-pentanol. Data sourced from Doyle et al. acs.orgucla.edu |
The utility of pyridinesulfonyl fluorides like PyFluor extends to a wide range of alcohol substrates, including those with basic functional groups that might be incompatible with other reagents. ucla.eduenamine.net
| Alcohol Substrate | Product Yield (%) |
| 1-Phenylethanol | 95 |
| (R)-2-Octanol | 85 |
| Cyclododecanol | 94 |
| endo-Borneol | 81 |
| N-Boc-3-hydroxypiperidine | 88 |
| 3-Quinuclidinol | 71 |
| Table 2: Substrate scope for deoxyfluorination using 2-pyridinesulfonyl fluoride (PyFluor). Data sourced from Doyle et al. ucla.edu |
Radical Reactions and Ambiphilic Behavior
The functional groups within this compound allow for its participation in various radical-based transformations. The carbon-bromine bond can be cleaved to generate a pyridyl radical, while the sulfonyl fluoride moiety can also be involved in radical processes.
Cyclopropanation via Alkyl Sulfonyl Fluoride Ambiphilicity
A novel palladium-catalyzed cyclopropanation of unactivated alkenes has been developed that relies on the unique ambiphilic nature of alkyl sulfonyl fluorides. chemrxiv.orgchemrxiv.orgresearchgate.net In this specific mechanism, the alkyl sulfonyl fluoride acts as both a pronucleophile and an electrophile. The sulfonyl fluoride group is sufficiently electron-withdrawing to acidify the α-protons, allowing a base to generate a carbanion (the nucleophilic partner). In the catalytic cycle, this nucleophile adds to a Pd(II)-activated alkene. Subsequently, the sulfonyl fluoride itself functions as an internal oxidant and leaving group in a turnover-limiting SN2-type oxidative addition step, leading to a Pd(IV) intermediate that reductively eliminates to form the cyclopropane (B1198618) ring. chemrxiv.orgchemrxiv.org
This ambiphilic reactivity is critically dependent on the presence of an α-proton on the carbon adjacent to the sulfonyl fluoride group. chemrxiv.org As an aryl sulfonyl fluoride, this compound lacks this structural feature. Therefore, it cannot participate in cyclopropanation via this specific ambiphilic pathway established for alkyl sulfonyl fluorides.
| Alkyl Sulfonyl Fluoride | Alkene | Yield (%) |
| Cyanomethylsulfonyl fluoride | 4-Methylstyrene | 96 |
| Ethyl 2-(fluorosulfonyl)acetate | 4-Methylstyrene | 91 |
| (Pyrazol-1-ylmethyl)sulfonyl fluoride | 4-Methylstyrene | 85 |
| (4-Cyanobenzyl)sulfonyl fluoride | 4-Methylstyrene | 95 |
| (4-(Trifluoromethyl)benzyl)sulfonyl fluoride | 4-Methylstyrene | 88 |
| Table 3: Examples of Palladium(II)-Catalyzed Cyclopropanation using Ambiphilic Alkyl Sulfonyl Fluorides. Data sourced from Cao et al. chemrxiv.org |
Mechanistic Exploration of Radical Intermediates
The structure of this compound offers two distinct sites for the generation of radical intermediates under different conditions, enabling diverse reactivity.
Advanced Applications in Organic Synthesis and Materials Science
Synthetic Building Blocks and Intermediates
3-Bromopyridine-2-sulfonyl fluoride (B91410) serves as a powerful bifunctional building block. The presence of two distinct and orthogonally reactive sites—the carbon-bromine bond at the 3-position and the sulfur-fluoride bond of the sulfonyl group at the 2-position—allows for selective and sequential modifications. This dual functionality is instrumental in creating diverse molecular libraries and constructing intricate molecular frameworks.
Diversification of Heterocyclic Frameworks
The primary utility of 3-Bromopyridine-2-sulfonyl fluoride in synthetic chemistry lies in its capacity for programmed, site-selective reactions to diversify the pyridine (B92270) scaffold. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comsigmaaldrich.com Concurrently, the sulfonyl fluoride group is a stable yet reactive electrophile, particularly known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. bldpharm.comscholarscentral.comre3data.org
This orthogonal reactivity allows chemists to introduce a wide variety of substituents onto the pyridine core. For instance, a Suzuki-Miyaura coupling can be performed at the C-Br bond to introduce new aryl or heteroaryl groups, followed by a SuFEx reaction at the sulfonyl fluoride moiety to form sulfonamides or sulfonic esters, with minimal interference between the two sites. mdpi.comnih.gov This stepwise approach is a cornerstone for generating libraries of related compounds for applications such as drug discovery. cam.ac.ukuni.lu
| Reactive Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| C3-Br | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl |
| C3-Br | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl |
| C3-Br | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino |
| C3-Br | Cyanation | Zn(CN)₂, Pd catalyst | Cyano |
| C2-SO₂F | Sulfonamide Formation (SuFEx) | Primary/secondary amines, base or silylating agent | Sulfonamide (-SO₂NR₂) |
| C2-SO₂F | Sulfonic Ester Formation (SuFEx) | Phenols, base or silylating agent | Sulfonic Ester (-SO₂OAr) |
Synthesis of Complex Molecular Architectures
The ability to perform sequential, controlled reactions makes this compound an ideal starting material for the synthesis of complex, highly functionalized molecules. Late-stage functionalization, a critical strategy in medicinal chemistry, can be effectively implemented using this building block. accelachem.com A synthetic route might begin with a cross-coupling reaction to install a key fragment, followed by modification of the sulfonyl fluoride group to attach a solubilizing group or a pharmacophore. This approach was demonstrated in principle in the synthesis of a pharmaceutical intermediate where a Suzuki coupling was performed on a 3-bromopyridine (B30812) derivative after a separate functionalization at the 2-position.
This strategy allows for the rapid assembly of molecules with significant three-dimensional complexity, which is often crucial for biological activity. The robust nature of the sulfonyl fluoride group ensures it remains intact during the often harsh conditions of palladium-catalyzed coupling, only to be selectively activated for SuFEx chemistry under specific, mild conditions. bldpharm.comumich.edu
Development of Functional Materials
The unique combination of a halogenated, electron-deficient pyridine ring and a fluorine-containing sulfonyl group imparts properties that are highly desirable for the creation of advanced functional materials.
Fluorine-Containing Polymers and Coatings
Sulfonyl fluoride moieties are valuable in polymer science, primarily as precursors for polysulfonates and polysulfates or as reactive handles for post-polymerization modification via SuFEx chemistry. researchgate.net While not a polymerizable monomer itself, this compound can be readily converted into one. For example, the bromine atom can be transformed into a vinyl or styrenyl group through a Stille or Suzuki coupling. The resultant monomer, now containing a polymerizable olefin and a latent SuFEx-reactive handle, can be incorporated into polymer chains via standard polymerization techniques like free-radical polymerization.
The resulting polymer would feature pendant pyridylsulfonyl fluoride units. These units can then be modified in a subsequent step by reacting the polymer with various nucleophiles (e.g., amines, phenols) to attach specific functional groups along the polymer backbone. umich.edu This method allows for the creation of functional polymers with precisely tailored properties, such as hydrophobicity, thermal stability, or chemical resistance, making them suitable for specialty coatings and membranes.
Electronic Materials
The electronic properties of organic molecules are critical for their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The pyridine ring is an electron-deficient system, and its properties can be further tuned by substituents. In this compound, the strongly electron-withdrawing sulfonyl fluoride group significantly lowers the energy levels of the molecular orbitals.
This compound can be used as a building block to construct larger conjugated systems where its electron-accepting nature is a key design element. Incorporating such a unit into a larger organic semiconductor can influence charge transport properties and device performance. The polarizable bromine atom can also participate in intermolecular interactions that affect molecular packing and, consequently, charge mobility in the solid state.
Crystal Engineering and Materials Design
Crystal engineering focuses on designing and controlling the assembly of molecules in the solid state to form crystalline materials with desired properties. This is achieved by programming specific and reliable intermolecular interactions. This compound possesses several functional groups capable of directing its supramolecular assembly.
Based on crystallographic analysis of its close isomer, 5-Bromopyridine-2-sulfonyl fluoride, the molecule is expected to have a planar pyridine ring with the sulfonyl fluoride group positioned nearly orthogonally. The key interactions that can be exploited for crystal engineering include:
Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor, forming directional interactions with Lewis basic sites like the nitrogen or sulfonyl oxygen atoms of neighboring molecules. This is a well-established and reliable interaction for building supramolecular architectures.
Hydrogen Bonding: The aromatic C-H groups on the pyridine ring can act as weak hydrogen bond donors, interacting with the electronegative oxygen and fluorine atoms of the sulfonyl fluoride group.
Dipole-Dipole and π-π Stacking: The electron-deficient nature of the pyridine ring can promote π-π stacking interactions, further stabilizing the crystal lattice.
These predictable interactions allow this compound to serve as a tecton (a building block for supramolecular assembly), enabling the rational design of crystalline co-crystals and coordination polymers with specific network topologies.
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Halogen Bond | C3-Br | Pyridine-N or SO₂-Oxygen | Forms directional 1D chains or 2D sheets |
| Hydrogen Bond | Pyridine C-H | SO₂-Oxygen or SO₂-Fluorine | Cross-links primary chains or layers |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to dense packing and stabilizes the lattice |
Agrochemistry Applications
While specific, commercialized agrochemicals based directly on this compound are not extensively documented in public literature, its structural components are prevalent in modern agricultural science. The molecule serves as a versatile synthon, or building block, for creating new potential herbicides, fungicides, and pesticides. Its utility stems from two key reactive sites: the bromine atom on the pyridine ring and the sulfonyl fluoride group.
The bromopyridine motif is a well-established scaffold in agrochemical discovery. The bromine atom can be readily substituted or used as a handle in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to build more complex molecular architectures. researchgate.net For instance, the related compound 3-bromopyridine is a known precursor in the synthesis of various agrochemicals. researchgate.net Similarly, the isomeric compound 5-Bromopyridine-2-sulfonyl fluoride is noted for its application in synthesizing herbicides and pesticides, where its incorporation enhances efficacy and selectivity.
The sulfonyl fluoride moiety (-SO₂F) is a bioisostere of the more common sulfonyl chloride and is known for its high, yet tunable, reactivity toward nucleophiles like amines and phenols to form stable sulfonamides and sulfonate esters, respectively. This reactivity is crucial for connecting the pyridyl core to other pharmacophores or biologically active fragments. The combination of these two functional groups in this compound allows for a modular approach in combinatorial chemistry, enabling the rapid generation of libraries of novel compounds for screening and discovery of new agrochemical agents.
Table 1: Potential Reactions for Agrochemical Synthesis using this compound
| Reaction Type | Reacting Group | Potential Product Class | Significance in Agrochemistry |
|---|---|---|---|
| Suzuki Coupling | C-Br | Bi-aryl Pyridines | Core structure in fungicides like Boscalid. |
| Buchwald-Hartwig Amination | C-Br | Aminopyridines | Found in various herbicides and insecticides. |
| Nucleophilic Substitution | -SO₂F | Pyridyl Sulfonamides | A common functional group in herbicidal compounds. |
| Esterification | -SO₂F | Pyridyl Sulfonate Esters | Used as intermediates or active ingredients. |
Radiochemistry: 18F Radiolabeling
A significant and advanced application of this compound is in the field of radiochemistry, specifically as a precursor for Positron Emission Tomography (PET) tracers labeled with fluorine-18 (B77423) (¹⁸F). PET is a powerful non-invasive imaging technique that requires radiolabeled molecules to visualize and quantify biochemical processes in vivo. Fluorine-18 is a preferred radionuclide due to its favorable decay properties, including a manageable half-life (109.8 min) and low positron energy, which results in high-resolution images. nih.gov
The key to this application lies in the emerging field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org Aryl and heteroaryl sulfonyl fluorides have been identified as exceptional precursors for ¹⁸F-labeling. mdpi.com The sulfur-fluorine bond in these molecules can undergo a rapid isotopic exchange with cyclotron-produced [¹⁸F]fluoride ions under remarkably mild conditions. researchgate.net
This late-stage radiofluorination strategy offers several advantages over traditional methods:
Speed: The exchange reaction is often extremely fast, sometimes completing in seconds to minutes at room temperature. researchgate.net
High Efficiency: It typically proceeds with high radiochemical yields (RCY), maximizing the incorporation of the expensive radionuclide. acs.org
Mild Conditions: The reaction avoids harsh conditions (e.g., strong bases, high temperatures) that could degrade sensitive biomolecules, such as peptides, antibodies, or small-molecule inhibitors, to which the precursor might be attached. nih.gov
Simplified Purification: The labeled product can often be purified using simple solid-phase extraction (SPE) cartridges, avoiding the need for time-consuming high-performance liquid chromatography (HPLC). researchgate.net
This compound is an ideal candidate for this methodology. It can be pre-conjugated to a biologically active molecule via its bromine handle. The resulting conjugate, now bearing the sulfonyl fluoride moiety, can then be rapidly labeled with ¹⁸F in the final step before use. For example, research has shown that related pyridyl sulfonyl fluorides, like [¹⁸F]PyFluor (synthesized from 2-pyridinesulfonyl chloride), are effective reagents for ¹⁸F-labeling. acs.org The SuFEx reaction has been successfully used to label amino acids and other biomolecules for tumor imaging. nih.gov
Table 2: Examples of ¹⁸F-Labeling via Sulfur(VI) Fluoride Exchange on Related Precursors
| Precursor Type | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|
| Aryl Fluorosulfates | Room temperature, 30 seconds | 83-100% | researchgate.net |
| 2-Pyridinesulfonyl Chloride | [¹⁸F]KF/K₂₂₂, 5 min | Excellent RCC* | acs.org |
| Arenesulfonyl Diazonium Tosylates | [¹⁸F]Fluoride, SO₂ source | Moderate to good | researchgate.net |
| Bombesin Analogue with Sulfonyl Fluoride | 105 min synthesis time | 35% (decay-corrected) | nih.gov |
| Alkenyl Sulfonyl Fluoride Precursor | TBAOTf, 80 °C, 15 min | up to 91% RCC* | cas.cn |
RCC: Radiochemical Conversion
This powerful technology enables the development of novel PET tracers for diagnosing diseases, monitoring therapy, and accelerating drug discovery, with this compound serving as a key enabling reagent.
Advanced Applications in Chemical Biology
Covalent Protein Modification
The sulfonyl fluoride (B91410) group is a privileged electrophile in chemical biology, known for its ability to form stable covalent bonds with various nucleophilic amino acid residues within proteins. nih.gov This property is harnessed to create highly specific probes and inhibitors. The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aromatic ring to which it is attached. enamine.net The presence of the bromine atom and the nitrogen in the pyridine (B92270) ring of 3-bromopyridine-2-sulfonyl fluoride influences its reactivity, making it a valuable reagent for specific applications.
Targeting Nucleophilic Amino Acid Residues (Lysine, Tyrosine, Threonine, Serine, Cysteine, Histidine)
Unlike more common covalent modifiers that primarily target cysteine, sulfonyl fluorides exhibit broader reactivity, capable of forming covalent bonds with a range of nucleophilic amino acid side chains. nih.govmdpi.com This includes the ε-amino group of lysine (B10760008), the hydroxyl groups of tyrosine, serine, and threonine, and the imidazole (B134444) nitrogen of histidine. nih.govenamine.netmdpi.com This "beyond-cysteine" targeting capability significantly expands the scope of proteins that can be covalently modulated, as these alternative residues are often found in functionally important regions of proteins, such as binding pockets and active sites. nih.govnih.gov
The specific residue targeted can be influenced by the local protein microenvironment and the structure of the sulfonyl fluoride-containing molecule. nih.gov The formation of a non-covalent complex between the molecule and the protein can position the sulfonyl fluoride group in close proximity to a specific nucleophilic residue, facilitating a proximity-enhanced reaction. escholarship.org This context-dependent reactivity allows for a high degree of specificity in protein labeling. nih.gov
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group |
| Lysine | ε-amino group |
| Tyrosine | Phenolic hydroxyl group |
| Threonine | Secondary hydroxyl group |
| Serine | Primary hydroxyl group |
| Cysteine | Thiol group |
| Histidine | Imidazole ring |
Irreversible Labeling and Modulation of Protein Targets
The covalent bond formed between a sulfonyl fluoride and a target protein is typically irreversible under physiological conditions. nih.gov This stable linkage allows for the permanent labeling of proteins for various applications, including target identification and validation. mdpi.com By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, into the sulfonyl fluoride-containing molecule, researchers can visualize, isolate, and identify the modified proteins. nih.gov
This irreversible modification can also be used to modulate the function of a protein. mdpi.com If the covalent modification occurs within an enzyme's active site or a receptor's binding pocket, it can lead to potent and durable inhibition of the protein's activity. nih.gov This prolonged pharmacodynamic effect is a significant advantage in the development of therapeutic agents. nih.gov For instance, sulfonyl fluoride-containing molecules have been developed as irreversible inhibitors for a variety of protein targets, including enzymes implicated in cancer and other diseases. nih.govunipr.it
Enzyme and Receptor Inhibition
The electrophilic nature of the sulfonyl fluoride group in compounds like this compound makes it an effective "warhead" for the design of enzyme and receptor inhibitors. nih.gov By attaching this reactive group to a scaffold that selectively binds to a target protein, researchers can create highly potent and specific irreversible inhibitors. nih.gov
Early work demonstrated that sulfonyl fluorides could covalently target the catalytic serine in proteases. nih.govnih.gov Since then, this strategy has been expanded to a wide range of enzymes and receptors. nih.gov For example, sulfonyl fluoride-based inhibitors have been developed for protein kinases, where they can target conserved lysine residues in the active site. nih.govunipr.it They have also been used to create irreversible antagonists for G-protein coupled receptors (GPCRs) by modifying tyrosine residues within the binding pocket. nih.gov The ability to achieve prolonged inhibition with a single administration is a key advantage of this approach in drug discovery. nih.gov
Activity-Based Probes
Activity-based probes (ABPs) are powerful tools used in chemical biology to study the activity of enzymes in their native environment. nih.gov These probes typically consist of a reactive group (the "warhead"), a binding group that directs the probe to a specific class of enzymes, and a reporter tag for detection. nih.gov
Sulfonyl fluorides, including derivatives like this compound, have been successfully employed as warheads in ABPs for various enzyme classes, notably serine proteases. nih.govrsc.org An alkyne-tagged sulfonyl fluoride, for instance, can covalently modify active members of the S1 family of serine proteases. nih.gov Following modification, "click" chemistry can be used to attach a reporter molecule, such as biotin for enrichment or a fluorophore for imaging. nih.gov This allows for the specific identification and quantification of active enzymes within a complex biological sample, providing valuable insights into their physiological and pathological roles. nih.gov
Fragment Screening Strategies
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel starting points for drug development. This approach involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a protein target.
Sulfonyl Fluoride Bits (SuFBits) in Target Identification
A recent innovation in fragment screening involves the use of sulfonyl fluoride-containing fragments, termed "SuFBits" (Sulfonyl Fluoride Bits). mdpi.comnih.gov This strategy leverages the covalent reactivity of the sulfonyl fluoride group to "trap" weakly interacting fragments at the protein binding site. mdpi.com
The core idea is to create a library of diverse molecular fragments, each attached to a sulfonyl fluoride warhead. mdpi.comnih.gov When a fragment from this library has even a weak affinity for a binding pocket on a target protein, the proximity effect accelerates the covalent reaction between the sulfonyl fluoride and a nearby nucleophilic residue. mdpi.com The resulting covalent adduct is stable, allowing for the easy identification of the "hit" fragment using techniques like mass spectrometry. mdpi.comnih.govkinetolab.com This approach has been successfully applied to identify fragments that bind to challenging drug targets, such as the KRasG12D oncogene mutant. kinetolab.comresearchgate.net The use of an activation-free warhead like sulfonyl fluoride simplifies the screening process compared to methods requiring photoactivation. mdpi.com
DNA-Encoded Library (DEL) Technology Integration
The chemical compound this compound is a notable reagent within the advanced field of chemical biology, particularly in its application to DNA-Encoded Library (DEL) technology. DEL technology represents a paradigm shift in drug discovery, enabling the synthesis and screening of vast collections of chemical compounds, often numbering in the millions to billions, in a single experiment. This is achieved by attaching a unique, sequence-defined DNA barcode to each distinct chemical structure. The integration of reactive electrophiles, or "warheads," into these libraries allows for the creation of covalent DELs, which are powerful tools for identifying potent and selective inhibitors that form a stable covalent bond with their protein target.
Sulfonyl fluorides, as a class of reactive groups, are increasingly utilized in DELs due to their unique reactivity profile. justia.comgoogle.comacs.org They are considered "privileged" protein-reactive functional groups because they can form covalent bonds with a variety of nucleophilic amino acid residues—including tyrosine, serine, lysine, threonine, cysteine, and histidine—in a context-specific manner. This broad targeting capability moves beyond the traditional focus on cysteine residues, thereby expanding the "druggable" proteome. nih.gov The stability of the sulfonyl fluoride group under various chemical conditions also makes it amenable to the multi-step, aqueous-based synthesis protocols required for DEL construction. nih.gov
Research Findings in Covalent DEL Screening
The library was screened against a panel of therapeutically relevant proteins to identify covalent binders. The design of the reactive moieties is crucial, and the study explored several types of sulfonyl fluoride cores to modulate reactivity. nih.gov
Table 1: Exemplar Sulfonyl Fluoride (SF) Reactive Moieties for Library Synthesis This table is illustrative of the types of cores used in SF-based fragment libraries, as detailed in referenced studies.
| Reactive Moiety ID | Structure Type | Description |
|---|---|---|
| 1 | meta-substituted aromatic sulfonyl fluoride | Designed for moderate reactivity. |
| 2 | para-substituted aromatic sulfonyl fluoride | A more reactive core due to electronic effects. |
| 3 | Azetidine-linked sulfamoyl fluoride | A less reactive electrophile for fine-tuning. |
Source: Adapted from research on SF-reactive fragment libraries. nih.gov
The screening of these libraries against proteins such as Carbonic Anhydrase II (CAII) and B-cell lymphoma 6 (BCL6) successfully identified specific "hit" compounds. nih.gov The identification of hits was conducted using high-throughput liquid chromatography-mass spectrometry (LC-MS), which could detect the mass shift corresponding to the covalent modification of the target protein by a library member. nih.gov
Table 2: Representative Screening Results for an SF-Fragment Library This table summarizes findings from screening a 352-member SF-reactive fragment library against protein targets, demonstrating the utility of the approach.
| Target Protein | Library Screened | Screening Conditions | Hit Identified? | Modified Residue |
|---|---|---|---|---|
| CAII | Library with Core 2 | 24h incubation, 20 µM fragment | Yes | Tyrosine, Histidine |
| BCL6 | Library with Core 2 | 24h incubation, 50 µM fragment | Yes | Tyrosine |
| KRASG12D | Library with Core 2 | 24h incubation, 50 µM fragment | No | N/A |
| CAII | Library with Core 3 | 24h incubation, 50 µM fragment | No | N/A |
Source: Data compiled from a study on sulfonyl fluoride reactive fragments. nih.gov
The results indicate that the more reactive aryl sulfonyl fluoride core (2 ) yielded hits against CAII and BCL6, with subsequent analysis confirming modification of tyrosine and histidine residues. nih.gov The lack of hits for the highly challenging KRASG12D target and for the library with the less reactive sulfamoyl fluoride core (3 ) highlights the importance of matching the warhead's reactivity to the specific biological target. nih.gov
The integration of this compound into a DEL would follow these established principles. The pyridine ring offers a valuable scaffold found in many approved drugs, while the bromine atom serves as a synthetic handle for further diversification through cross-coupling reactions. The 2-sulfonyl fluoride group acts as the covalent warhead. In a DEL synthesis campaign, it could be used as a core building block, attached to the DNA-linker, and subsequently reacted with a library of diverse chemical fragments to generate a large, unique collection of potential covalent inhibitors for screening.
Analytical and Characterization Approaches in Sulfonyl Fluoride Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular architecture of sulfonyl fluorides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical workflow, providing detailed insights into the connectivity and composition of these molecules.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the atomic arrangement within a molecule. For sulfonyl fluorides, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is crucial for complete structural assignment. rsc.orgrsc.org
¹H NMR Spectroscopy allows for the identification and characterization of the proton environments in the molecule. In the case of a compound like 3-bromopyridine-2-sulfonyl fluoride (B91410), the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the sulfonyl fluoride and bromine substituents significantly influences the chemical shifts of the pyridine protons, typically shifting them downfield. chemicalbook.comresearchgate.net
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom directly attached to the sulfonyl fluoride group is expected to be significantly deshielded and appear at a downfield chemical shift. The carbon atoms bearing the bromine and those in the vicinity of the nitrogen atom in the pyridine ring will also show characteristic shifts. rsc.orgfigshare.com
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. Sulfonyl fluorides typically exhibit a singlet in the ¹⁹F NMR spectrum, and its chemical shift is a key diagnostic feature. rsc.orgnih.gov The chemical shift of the fluorine atom in the -SO₂F group can be influenced by the electronic nature of the aromatic ring to which it is attached. biophysics.org
Interactive Data Table: Representative NMR Data for Halogenated Pyridine Sulfonyl Fluorides
The following table provides representative NMR data for compounds structurally related to 3-bromopyridine-2-sulfonyl fluoride. This data is illustrative of the expected chemical shifts and coupling constants for this class of compounds.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-Chloropyridine-3-sulfonyl fluoride | 8.91 (s, 1H), 8.81 (d, J = 5.0 Hz, 1H), 7.65 (d, J = 5.0 Hz, 1H) | 153.2, 151.1, 142.0 (d, J = 25.0 Hz), 125.9, 122.3 | +64.5 |
| 6-Bromopyridine-2-sulfonyl fluoride | 8.05 (d, J = 7.8 Hz, 1H), 7.95 (t, J = 7.8 Hz, 1H), 7.80 (d, J = 7.8 Hz, 1H) | 152.1, 141.2, 139.8, 130.5, 125.6 | +63.2 |
| 5-Bromopyridine-3-sulfonyl fluoride | 9.15 (d, J = 2.0 Hz, 1H), 8.90 (d, J = 2.0 Hz, 1H), 8.60 (t, J = 2.0 Hz, 1H) | 154.0, 148.5, 138.0 (d, J = 22.0 Hz), 135.2, 121.8 | +65.1 |
Note: The data presented are representative and have been compiled from various sources for illustrative purposes. Actual experimental values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For sulfonyl fluorides, techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. nih.gov
The mass spectrum of a compound like this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information, often involving the loss of SO₂ or the fluoride radical.
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and analysis of sulfonyl fluorides and their reaction mixtures. The choice of technique depends on the volatility and polarity of the analyte.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While many sulfonyl fluorides themselves may not be sufficiently volatile for direct GC analysis, they can be derivatized to increase their volatility. research-solution.comphenomenex.com For instance, pyridine derivatives can be analyzed by GC, and this technique is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. researchgate.nettandfonline.com The selection of an appropriate stationary phase is critical to achieve good separation and peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid chromatography-mass spectrometry is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov LC-MS is frequently used to monitor the progress of reactions involving sulfonyl fluorides, allowing for the identification of reactants, intermediates, and products in a complex mixture. chemrxiv.orgsci-hub.se The choice of the mobile phase and the chromatographic column is optimized to achieve efficient separation. The mass spectrometer provides molecular weight information and structural clues for the separated components.
Solid-State Characterization
The characterization of sulfonyl fluorides in the solid state provides valuable information about their molecular structure, packing, and intermolecular interactions. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. chemrxiv.org
X-ray Crystallography for Molecular and Crystal Structures
For a compound like this compound, X-ray crystallography would reveal the planar structure of the pyridine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl fluoride group. The precise bond lengths between the sulfur, oxygen, and fluorine atoms, as well as the carbon-bromine bond, would be determined with high accuracy.
In the case of the analogous compound, 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole, X-ray diffraction analysis provides detailed structural parameters. fgcu.edu Although the full crystallographic data is extensive, a summary of key parameters that would be of interest for a similar analysis of this compound is presented below.
| Parameter | Value for 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5432(3) |
| b (Å) | 10.3456(4) |
| c (Å) | 11.0894(5) |
| β (°) | 109.123(2) |
| Volume (ų) | 817.51(6) |
| Z | 4 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
The analysis generates a three-dimensional surface around the molecule, color-coded to indicate the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, which are indicative of strong interactions like hydrogen bonds. Blue regions represent areas with weaker or no significant interactions.
For a molecule like this compound, Hirshfeld surface analysis would be crucial for understanding how the bromine atom, the pyridine nitrogen, and the sulfonyl fluoride group participate in intermolecular interactions. The analysis of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole reveals the dominant role of interactions involving the oxygen atoms of the sulfonyl group. fgcu.edunih.gov A breakdown of the key intermolecular contacts for this analog is provided in the table below.
| Interaction Type | Contribution for 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole (%) |
|---|---|
| O···H | 22.5 |
| Cl···O | 13.0 |
| N···Cl | 8.8 |
| O···C | 7.7 |
| F···C | 4.5 |
| Other | 43.5 |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It is particularly valuable for predicting how a compound like 3-bromopyridine-2-sulfonyl fluoride (B91410) will behave in chemical reactions.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of energy barriers associated with transition states. snnu.edu.cnnih.gov For reactions involving 3-bromopyridine-2-sulfonyl fluoride, DFT can elucidate the step-by-step mechanism of its interaction with nucleophiles. For instance, in the sulfonylation of an amine, calculations can determine the energetic feasibility of the proposed pathway, including the formation of intermediates and the energy required to overcome the transition state. nih.gov
Computational studies on related aryl sulfonyl fluorides have demonstrated that the entire catalytic cycle, including stages like transmetallation and insertion, can be characterized as kinetically and thermodynamically feasible using DFT. nih.gov This approach allows researchers to compare different potential pathways, such as a direct substitution versus a more complex multi-step process, and predict which is more likely to occur under given conditions. nih.gov By calculating the relative energies of transition states, the rate-limiting step of a reaction sequence can be identified. nih.gov
When a reaction can produce multiple stereoisomers, DFT calculations can provide profound insights into the origins of diastereoselectivity. This is achieved by modeling the transition states leading to each diastereomer and comparing their relative free energies. acs.org In a palladium-catalyzed spirocyclization study, for example, DFT was used to investigate the mechanistic reasons behind the high diastereoselectivity observed in the reaction. diva-portal.org
The stereochemical outcome is determined by the difference in the energy barriers of the competing transition states. acs.orgdiva-portal.org For a potential reaction of this compound that creates a new stereocenter, DFT could be employed to predict which diastereomer would be the major product by identifying the lowest-energy pathway. This predictive power is crucial for designing stereoselective syntheses.
Mechanistic Modeling of Sulfonylation Processes
The key reaction of sulfonyl fluorides is sulfonylation, a process central to their utility as chemical probes and covalent inhibitors. rsc.org Mechanistic modeling, often combining quantum mechanics with molecular mechanics (QM/MM), provides an atomistic view of this process. nih.gov
The reaction of this compound with a nucleophile at the sulfur center, a process known as Sulfur(VI) Fluoride Exchange (SuFEx), can proceed through different mechanistic pathways. nih.govrsc.org Computational modeling helps to distinguish between these routes. The two primary proposed mechanisms are:
Direct Substitution: A direct, one-step displacement of the fluoride ion by the incoming nucleophile. This pathway is analogous to an associative SN2-type reaction at the sulfur atom. nih.gov
Elimination-Addition: A two-step process involving an initial elimination to form a highly reactive sulfonylidene intermediate (SO₂), followed by the addition of the nucleophile. nih.gov
Mechanistic studies on similar sulfonyl fluorides indicate that the reaction often proceeds via direct nucleophilic substitution at the sulfur atom. nih.govsmolecule.com The enzymatic environment can be as important as the intrinsic reactivity of the sulfonyl fluoride warhead in determining the operative mechanism and reaction rate. nih.gov
| Pathway | Description | Key Characteristics | Computational Evidence |
|---|---|---|---|
| Direct Substitution (Associative) | A single concerted step where the nucleophile attacks the sulfur atom, forming a bond as the sulfur-fluorine bond breaks. | Involves a single transition state. Often modeled in reactions with amines. nih.gov | QM/MM simulations of Lys745 sulfonylation in EGFR C797S support this mechanism. nih.gov |
| Elimination-Addition | A two-step mechanism involving the formation of a trigonal bipyramidal intermediate or a sulfonylidene species. nih.gov | Involves at least one reactive intermediate. Less commonly proposed for SuFEx reactions. | Considered as an alternative pathway in mechanistic modeling but often found to be higher in energy. nih.gov |
According to Frontier Molecular Orbital (FMO) theory, the reactivity of an electrophile is largely governed by its Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is expected to be localized on the sulfur(VI) center, making it the primary site for nucleophilic attack. The energy of this LUMO is a key determinant of reactivity; a lower LUMO energy corresponds to a more electrophilic and reactive compound. mdpi.com
The substituents on the pyridine (B92270) ring significantly influence the LUMO energy. The electron-withdrawing properties of both the bromine atom and the pyridine nitrogen atom are expected to lower the energy of the LUMO, thereby increasing the reactivity of the sulfonyl fluoride group toward nucleophiles compared to unsubstituted phenylsulfonyl fluoride.
| Substituent Type | Effect on LUMO Energy | Effect on Reactivity toward Nucleophiles | Example Groups |
|---|---|---|---|
| Electron-Withdrawing | Lowers Energy | Increases | -Br, -NO₂, Pyridyl N |
| Electron-Donating | Raises Energy | Decreases | -OCH₃, -NH₂ |
Computational Screening and Docking Studies for Biological Applications
The sulfonyl fluoride moiety is a well-established "warhead" for covalent inhibitors, capable of forming stable bonds with nucleophilic residues in protein active sites, such as serine or lysine (B10760008). nih.govrsc.org Computational screening and molecular docking are powerful methods for identifying potential protein targets for this compound and predicting its binding mode. plos.orgnih.gov
The process begins with virtual screening, where a library of protein structures is computationally tested for potential binding. plos.org Once a target is identified, molecular docking is used to place the ligand (this compound) into the protein's binding site and score the interaction. nih.gov For covalent inhibitors, this includes modeling the formation of the covalent bond between the sulfur atom and the protein's nucleophilic residue. These simulations provide critical information on binding affinity and the specific interactions—such as hydrogen bonds—that stabilize the complex, guiding further experimental validation. nih.govplos.org
| Step | Description | Purpose | Relevant Tools/Techniques |
|---|---|---|---|
| 1. Target Identification | Screening libraries of protein structures to find potential biological targets. | To identify proteins that may be inhibited by the compound. | Reverse Docking, Pharmacophore Screening nih.gov |
| 2. Molecular Docking | Predicting the preferred orientation of the compound within the binding site of a specific protein target. | To model the non-covalent interactions and binding pose. | AutoDock, Glide, GOLD |
| 3. Covalent Docking | Specifically modeling the covalent bond formation between the sulfonyl fluoride and a nucleophilic amino acid residue (e.g., Ser, Lys). nih.gov | To accurately predict the structure and stability of the final covalently-bound complex. | CovDock, QM/MM Simulations nih.gov |
| 4. Binding Energy Calculation | Estimating the free energy of binding to rank potential inhibitors and predict affinity. | To quantify the strength of the protein-ligand interaction. | MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) |
Future Perspectives and Emerging Research Directions
Development of Greener and Sustainable Synthetic Protocols
Traditional methods for synthesizing sulfonyl fluorides have often relied on harsh reagents that are difficult to handle, such as SO₂F₂ gas or KHF₂, presenting safety and environmental concerns. eurekalert.org The future of synthesizing compounds like 3-bromopyridine-2-sulfonyl fluoride (B91410) lies in the adoption of greener and more sustainable protocols that minimize waste and environmental impact.
Recent breakthroughs have demonstrated the feasibility of producing a wide array of sulfonyl fluorides, including those with heterocyclic cores, through environmentally benign methods. eurekalert.orgosaka-u.ac.jpasiaresearchnews.comsciencedaily.com A particularly promising approach involves the conversion of readily accessible thiols or disulfides (e.g., 3-bromopyridine-2-thiol) using a combination of potassium fluoride (KF) and a highly reactive, yet easily handled, reagent known as SHC5®. This process is notable for producing only non-toxic sodium and potassium salts as byproducts. eurekalert.orgosaka-u.ac.jpasiaresearchnews.comsciencedaily.com Another sustainable strategy employs the green oxidant sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in conjunction with KF. researchgate.net These methods align with the principles of green chemistry by utilizing safer reagents, simplifying production, and reducing hazardous waste. osaka-u.ac.jpsciencedaily.com
Future research will likely focus on optimizing these protocols for pyridine-based substrates and exploring aqueous reaction media, further enhancing the sustainability profile of sulfonyl fluoride synthesis.
| Green Synthesis Approach | Key Reagents | Advantages | Potential Starting Material for Target Compound |
| Thiol/Disulfide Conversion | SHC5®, Potassium Fluoride (KF) | Low-cost, scalable, safe, non-toxic byproducts (NaCl, KCl). osaka-u.ac.jpasiaresearchnews.com | 3-Bromopyridine-2-thiol or bis(3-bromopyridin-2-yl) disulfide |
| Oxidative Fluorination | Sodium Hypochlorite (NaOCl·5H₂O), KF | Utilizes a green oxidant, stable substrates. researchgate.net | 3-Bromopyridine-2-thiol or bis(3-bromopyridin-2-yl) disulfide |
| Aqueous Surfactant Catalysis | Surfactants, Fluoride Source | Enables nucleophilic fluorination in water, avoiding toxic organic solvents. | 3-Bromopyridine-2-sulfonyl chloride |
Expanding the Scope of Metal-Catalyzed Transformations
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and 3-bromopyridine-2-sulfonyl fluoride is an ideal substrate for such transformations. Its bifunctional nature—possessing both a stable sulfonyl fluoride group and a reactive aryl bromide—allows for a wide range of synthetic manipulations.
Firstly, palladium-catalyzed methods provide a direct route to the molecule itself from 3-bromopyridine (B30812) precursors. A mild and efficient one-pot synthesis involves the palladium-catalyzed sulfonylation of an aryl bromide using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO₂ source, followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). researchgate.netnih.gov This represents a practical and general method for accessing heteroaryl sulfonyl fluorides. nih.gov
Secondly, and perhaps more significantly, the bromo group at the 3-position serves as a versatile handle for subsequent metal-catalyzed cross-coupling reactions. enamine.net The sulfonyl fluoride moiety is exceptionally stable under many catalytic conditions, allowing for selective functionalization at the C-Br bond. enamine.net This opens the door to a vast array of derivatives through well-established reactions, including:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
Heck Reaction: Coupling with alkenes. wikipedia.org
Sonogashira Coupling: Reaction with terminal alkynes to generate sp-sp² C-C bonds. rsc.org
Buchwald-Hartwig Amination: Formation of C-N bonds with amines. wikipedia.org
Cyanation: Introduction of a nitrile group. rsc.org
The ability to use this compound as a building block in these transformations allows for the modular construction of complex molecules with diverse functionalities.
| Metal-Catalyzed Reaction | Purpose | Reagents/Catalysts (Examples) | Resulting Structure |
| Sulfonylation | Synthesis of the title compound | PdCl₂(AmPhos)₂, DABSO, NFSI nih.gov | This compound |
| Suzuki Coupling | C-C bond formation at C3 | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | 3-Aryl/alkyl-pyridine-2-sulfonyl fluoride |
| Sonogashira Coupling | C-C (alkyne) bond formation at C3 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst rsc.org | 3-Alkynyl-pyridine-2-sulfonyl fluoride |
| Buchwald-Hartwig Amination | C-N bond formation at C3 | Amine, Pd catalyst, ligand (e.g., BINAP) | 3-Amino-pyridine-2-sulfonyl fluoride |
Rational Design of Next-Generation Sulfonyl Fluoride Reagents
The concept of rational design is central to developing chemical tools with specific functions. This compound exemplifies a rationally designed bifunctional reagent. Its design incorporates two key features: a reactive "warhead" (the sulfonyl fluoride) and a versatile synthetic "handle" (the bromo group).
This design is particularly powerful for applications in chemical biology and drug discovery. The sulfonyl fluoride group is a "privileged warhead," meaning it possesses a unique balance of stability in aqueous environments and reactivity toward multiple nucleophilic amino acid residues in proteins. rsc.orgresearchgate.net A rational strategy for creating targeted chemical probes involves modifying a known non-covalent ligand with such a warhead. researchgate.net
The bromo group on this compound allows for the precise attachment of various molecular recognition elements (e.g., fragments that bind to a specific protein) via the metal-catalyzed cross-coupling reactions described previously. This modular approach enables the creation of custom-designed probes where the pyridine-based core directs the sulfonyl fluoride warhead to a specific location on a biological target. The pyridine (B92270) nitrogen itself can also participate in binding interactions, further tuning the reagent's specificity.
Future design efforts may involve modifying the electronic properties of the pyridine ring to fine-tune the reactivity of the sulfonyl fluoride group, allowing for even greater control over its biological targeting. researchgate.net
Advanced Applications in Targeted Covalent Chemistry
Targeted Covalent Inhibitors (TCIs) offer significant therapeutic advantages, including enhanced potency and prolonged duration of action. wuxiapptec.com While much of TCI development has focused on targeting cysteine residues, sulfonyl fluorides have emerged as a powerful class of warheads capable of engaging a broader range of amino acids, including tyrosine, lysine (B10760008), histidine, and serine. x-mol.netnih.govenamine.net This vastly expands the "druggable" proteome, opening up new targets previously considered inaccessible. nih.gov
This compound is an ideal building block for creating novel TCIs. The workflow for its use involves:
Ligand Selection: Identifying a molecule (a "scaffold") that binds non-covalently to a protein target of interest.
Synthesis: Attaching this scaffold to the 3-position of the pyridine ring via a cross-coupling reaction involving the bromo- handle.
Covalent Targeting: The resulting conjugate molecule then directs the sulfonyl fluoride warhead to the protein's binding site, where it can form a stable, covalent bond with a nearby nucleophilic amino acid residue. nih.gov
This strategy has been successfully used to develop covalent probes for various proteins. nih.govnih.gov The stability and predictable reactivity of the sulfonyl fluoride group make it a reliable component for these advanced applications. researchgate.net The future will see the application of this strategy to generate novel inhibitors for challenging targets in oncology and other diseases.
Integration with Automated Synthesis and High-Throughput Screening
The convergence of modern synthetic methods with automation and miniaturization has revolutionized drug discovery. nih.gov Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the reaction class to which sulfonyl fluorides belong, is exceptionally well-suited for high-throughput synthesis and screening (HTS) platforms. nih.govjk-sci.comacs.org Its reliability and biocompatibility allow for reactions to be performed on a picomole scale in microtiter plates, with the products often being screened in situ without purification. nih.govnih.gov
This compound can be integrated into these automated workflows in several ways:
As a "Hub": The sulfonyl fluoride group can react with libraries of nucleophiles (e.g., amines) in an automated fashion to generate large libraries of sulfonamides for screening. nih.gov
As a "Spoke" Precursor: More powerfully, the bromo- handle can be used in automated cross-coupling reactions. For example, an array of different boronic acids can be reacted with this compound in a 384-well plate format using robotic liquid handlers to rapidly generate a diverse library of potential covalent inhibitors.
This combination of robust, modular chemical reactions (palladium-catalyzed coupling and SuFEx) with automated platforms enables the rapid exploration of vast chemical space. nih.govjk-sci.com This accelerates the hit-to-lead optimization process, significantly reducing the time and resources required to identify potent and selective drug candidates. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-bromopyridine-2-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves sulfonylation or fluorination of bromopyridine precursors. For example, sulfonyl fluorides are commonly synthesized via chlorosulfonation followed by halogen exchange (e.g., using KF or AgF) . Multi-step reactions may include protecting/deprotecting functional groups to ensure regioselectivity, as seen in analogous sulfonyl-thio compound syntheses . Optimization involves controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents like SO₂Cl₂ or SF₄ to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, particularly to distinguish sulfonyl fluoride groups (~δ 55–65 ppm in ¹⁹F NMR) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation . Purity assessment typically employs HPLC with UV detection (λ ~254 nm) or GC-MS for volatile intermediates .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (e.g., N₂ or Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl fluoride group . Safety protocols include using fume hoods, nitrile gloves, and eye protection due to its potential toxicity and reactivity .
Advanced Research Questions
Q. What are the mechanistic considerations for sulfonyl fluoride group introduction in bromopyridine systems?
- Methodological Answer : Sulfonyl fluoride formation often proceeds through a two-step mechanism: (1) electrophilic substitution at the pyridine ring using SO₂Cl₂, followed by (2) fluoride ion displacement of chlorine. The bromine substituent at the 3-position directs electrophilic attack to the 2-position due to its electron-withdrawing effect, as observed in analogous 3-bromo-2-chloropyridine syntheses . Computational studies (DFT) can predict regioselectivity and transition-state energetics for reaction optimization .
Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient pyridine ring (due to –Br and –SO₂F groups) enhances reactivity in Suzuki-Miyaura couplings. The sulfonyl fluoride acts as a directing group, facilitating palladium-catalyzed C–H functionalization at the 4- or 6-positions. However, competing hydrolysis of –SO₂F under aqueous conditions requires anhydrous solvents (e.g., THF or DMF) and controlled pH .
Q. What strategies resolve contradictions in reported reactivity of this compound under varying solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophilicity. For example, in polar aprotic solvents (DMF, DMSO), the sulfonyl fluoride group is stable, enabling nucleophilic aromatic substitution. In protic solvents (MeOH, H₂O), hydrolysis to sulfonic acids occurs. Systematic solvent screening (e.g., using Kamlet-Taft parameters) and in situ IR monitoring can identify optimal conditions .
Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound in biological assays?
- Methodological Answer : Conduct pH-dependent stability studies (pH 4–9) in buffered solutions (e.g., PBS) at 37°C, monitoring degradation via LC-MS. Compare half-lives with structurally similar compounds (e.g., 3-fluoropyridine-4-sulfonyl fluoride) to establish structure-stability relationships . For in vitro assays, use cryopreserved hepatocytes or esterase inhibitors to mitigate enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
